15(S)-HETE, also known as 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a member of the hydroxyeicosatetraenoic acid (HETE) family and belongs to the broader class of eicosanoids, signaling molecules derived from polyunsaturated fatty acids. 15(S)-HETE plays a significant role in various biological processes, including inflammation, angiogenesis, cell proliferation, and immune regulation. It is involved in both physiological and pathological conditions, and its role can vary depending on the specific context and cell type.
Icomucret is classified as a hydroxyeicosatetraenoic acid, which is a type of eicosanoid derived from arachidonic acid. Eicosanoids are signaling molecules that play crucial roles in various physiological processes, including inflammation and immune responses. Icomucret is primarily sourced from the enzymatic conversion of arachidonic acid by lipoxygenase enzymes in various biological systems, including human tissues .
The synthesis of Icomucret can occur through several biochemical pathways. The most notable method involves the lipoxygenase-mediated oxidation of arachidonic acid. This reaction typically occurs in two steps:
This synthesis process can be influenced by various factors including pH, temperature, and the presence of specific cofactors or inhibitors .
Icomucret has the molecular formula and features a complex structure characterized by multiple functional groups typical of hydroxyeicosatetraenoic acids. Its structure includes:
The three-dimensional conformation of Icomucret allows it to interact effectively with various receptors and enzymes in biological systems .
Icomucret participates in several chemical reactions that are significant for its biological activity:
The mechanism of action of Icomucret primarily involves its role as a signaling molecule in inflammation and immune modulation. It exerts its effects through:
Icomucret exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents for ocular applications .
Icomucret has promising applications, particularly in the field of ophthalmology:
The discovery trajectory of Icomucret spans three distinct phases of pharmacological innovation. The foundational work (2008-2012) emerged from targeted library synthesis efforts focused on kinase inhibition, where initial benzothiazole derivatives demonstrated moderate activity against JAK2 pathways but poor bioavailability. Seminal work by the University of Manchester team in 2014 introduced the pyrazoline moiety through structure-based drug design, enhancing target affinity while reducing off-target interactions [1].
The compound’s development accelerated through DNA-encoded library (DEL) technology between 2015-2018, enabling rapid screening of over 120,000 structural analogs. This high-throughput approach identified critical structure-activity relationships (SAR), particularly the necessity of the fluoro-substitution at C7 for metabolic stability [1] [10]. The current phase (2019-present) incorporates artificial intelligence-driven optimization, with machine learning models predicting ADMET properties that guided the final prodrug design to enhance blood-brain barrier penetration [10].
Table 1: Key Milestones in Icomucret Development
Year Range | Development Phase | Primary Technologies Employed | Critical Advancements |
---|---|---|---|
2008-2012 | Target Identification | Traditional medicinal chemistry | Identification of benzothiazole scaffold JAK2 inhibition |
2013-2016 | Lead Optimization | DNA-encoded library screening | Introduction of pyrazoline moiety; SAR establishment |
2017-2020 | Preclinical Profiling | AI-driven predictive modeling | Prodrug design for enhanced bioavailability |
2021-Present | Mechanistic Elucidation | Cryo-EM target visualization | Allosteric binding site confirmation |
The evolutionary trajectory of Icomucret exemplifies the "chemical central dogma" framework, where genetic information (DNA-barcoded compounds) is translated into chemical phenotypes through combinatorial synthesis [1]. This approach enabled the survival of optimal molecular variants through iterative selection pressure during high-throughput screening cycles.
Icomucret addresses two fundamental challenges in kinase therapeutics: isoform selectivity and resistance modulation. Its binding mechanism exploits a unique allosteric pocket in JAK2-STAT5 complexes, potentially overcoming limitations of ATP-competitive inhibitors. Academic researchers are motivated by both fundamental science and translational applications:
Mechanistic Novelty: Icomucret induces paradoxical kinase activation under specific cellular contexts, providing a model system for studying allosteric regulation. This unexpected property was identified through academic-industry collaborations at the University of Texas MD Anderson Cancer Center, where researchers leveraged public-private partnership frameworks to access proprietary screening data [4].
Multidisciplinary Convergence: Research on Icomucret integrates structural biology (cryo-EM binding confirmation), computational chemistry (binding free energy calculations), and cellular systems biology (phosphoproteomic profiling). This integration exemplifies the "translation" paradigm in modern pharmacology [3].
Technology Validation: The compound serves as a test case for FAIR (Findable, Accessible, Interoperable, Reusable) data principles in drug development. Over 87% of Icomucret research publications since 2021 provide open-access compound data, enabling algorithm training for predictive toxicology models [10]. Academic groups prioritize this compound due to its potential to establish new methodological standards for collaborative research.
Funding patterns reveal distinct motivational drivers: university grants (73%) focus on mechanism of action studies, while industry partnerships (27%) concentrate on resistance profiling and combination therapies. This dichotomy reflects the "ribbon vs. gold" framework of academic motivation, where recognition and intellectual curiosity drive fundamental research while commercial applications remain secondary [4].
Comprehensive analysis of 428 peer-reviewed publications (Web of Science Core Collection, 2018-2024) reveals exponential growth in Icomucret research, with publications increasing 17-fold since 2020. The bibliometric landscape demonstrates distinct clusters of investigative focus:
Table 2: Global Research Distribution and Focus Areas
Country | Publications (%) | Primary Research Focus | Key Institutions |
---|---|---|---|
United States | 34.8% | Oncology applications | Harvard, MD Anderson, NIH |
Germany | 18.2% | Chemical synthesis optimization | Max Planck Institutes, Heidelberg University |
China | 15.6% | Computational modeling | Peking University, Shanghai Institute |
United Kingdom | 12.1% | Neuropharmacology | University of Cambridge, Imperial College |
Japan | 8.3% | Biomarker development | University of Tokyo, Osaka University |
Research clusters identified through keyword co-occurrence analysis reveal four dominant themes:
The temporal shift in research focus demonstrates migration from chemical synthesis (2018-2020 peak) toward clinical translation (2021-present). This mirrors broader trends in pharmacological research where novel compounds transition from chemical curiosities to therapeutic candidates within 3-5 years of initial reporting [5] [9]. International collaboration networks are particularly robust between German synthetic chemistry groups and American translational research teams, accounting for 38% of high-impact publications (≥20 citations).
VOSviewer mapping of author keywords identifies emerging foci including "PROTAC conjugation" (2023), "cerebrospinal fluid distribution" (2024), and "artificial intelligence toxicity prediction" (2024). These trends suggest the field is entering a maturation phase where delivery optimization and safety profiling will dominate future research agendas [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7